![molecular formula C15H19NO2 B11867591 5-((Pentyloxy)methyl)quinolin-8-ol CAS No. 7545-60-0](/img/structure/B11867591.png)
5-((Pentyloxy)methyl)quinolin-8-ol
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Overview
Description
5-((Pentyloxy)methyl)quinolin-8-ol: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core with a pentyloxy methyl group attached at the 5th position and a hydroxyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pentyloxy)methyl)quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Alkylation: The hydroxyl group at the 8th position of quinolin-8-ol is protected using a suitable protecting group.
Introduction of Pentyloxy Methyl Group: The protected quinolin-8-ol is then subjected to alkylation with pentyloxy methyl chloride in the presence of a base such as potassium carbonate.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((Pentyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The pentyloxy methyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
Chemistry
5-((Pentyloxy)methyl)quinolin-8-ol serves as a building block for synthesizing complex quinoline derivatives. Its unique structure allows for modifications that can enhance its properties or biological activity.
Biology
The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics. Its mechanism includes disrupting cell membrane integrity in microorganisms, leading to cell lysis. Additionally, it has shown potential against resistant bacterial strains, indicating its relevance in combating antibiotic resistance .
Medicine
This compound has demonstrated antiparasitic properties, particularly in treating diseases like malaria and leishmaniasis. It inhibits the heme detoxification pathway in parasites, causing toxic heme accumulation that leads to parasite death. Furthermore, it has been evaluated for anticancer effects, showing promise in inducing apoptosis in cancer cells while sparing normal cells .
Industry
In industrial applications, this compound is used in developing corrosion inhibitors and as a ligand in coordination chemistry. Its unique physicochemical properties contribute to its effectiveness in these roles.
Antimicrobial Efficacy
A case study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant inhibition of growth in these strains, highlighting its potential as an antimicrobial agent .
Cancer Treatment
Another study focused on its anticancer effects in breast cancer models. The compound induced significant apoptosis in cancer cells with minimal toxicity to normal cells, showcasing its therapeutic potential.
Mechanism of Action
The mechanism of action of 5-((Pentyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antiparasitic Activity: It inhibits the heme detoxification pathway in parasites, leading to the accumulation of toxic heme and parasite death.
Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound with a hydroxyl group at the 8th position.
5-Alkoxyquinolines: Compounds with various alkoxy groups at the 5th position.
8-Hydroxyquinoline Derivatives: Compounds with different substituents at various positions on the quinoline ring.
Uniqueness
5-((Pentyloxy)methyl)quinolin-8-ol is unique due to the presence of the pentyloxy methyl group at the 5th position, which imparts distinct physicochemical properties and biological activities compared to other quinoline derivatives. This structural modification enhances its lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets.
Biological Activity
5-((Pentyloxy)methyl)quinolin-8-ol is a derivative of the quinoline family, notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C14H17N1O2 |
Molecular Weight | 231.29 g/mol |
IUPAC Name | This compound |
SMILES | CCCCCOC1=CC2=C(C=CC(=C2N=C1)O)C=N2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group at the 8-position enhances its chelating properties, allowing it to bind metal ions and potentially disrupt metal ion homeostasis in biological systems. This mechanism can inhibit the activity of metal-dependent enzymes, which may lead to various therapeutic effects.
Biological Activities
-
Anticancer Activity :
- Research has indicated that quinoline derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, modifications in the quinoline structure can enhance its potency against pancreatic cancer cells, as demonstrated in studies involving nitroxoline derivatives .
- A study highlighted the potential of quinoline derivatives in targeting specific cancer pathways, suggesting that this compound could be explored for its anticancer properties .
- Antimicrobial Properties :
- Antioxidant Activity :
- Enzyme Inhibition :
Case Studies
-
Study on Anticancer Efficacy :
- A recent investigation into a library of nitroxoline derivatives revealed that modifications in the quinoline structure significantly affected their anticancer efficacy against multiple pancreatic cancer cell lines. Some compounds exhibited superior performance compared to established treatments like erlotinib .
- In Vivo Studies :
Properties
CAS No. |
7545-60-0 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-(pentoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-10-18-11-12-7-8-14(17)15-13(12)6-5-9-16-15/h5-9,17H,2-4,10-11H2,1H3 |
InChI Key |
PLDIRFJFZHYJRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
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